molecular formula C12H18FN3 B1474606 1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine CAS No. 1564679-50-0

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine

Cat. No. B1474606
CAS RN: 1564679-50-0
M. Wt: 223.29 g/mol
InChI Key: DVYFASQMWUBLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine (F-PP) is an organic compound that has a wide range of applications in the scientific field. It is a versatile compound that can be used in various methods of synthesis, and its biochemical and physiological effects have been studied extensively. F-PP has been used in the synthesis of various compounds, and its mechanism of action has been well-documented.

Scientific Research Applications

Fluorinated Piperazine Derivatives in Drug Development

Fluorinated piperazine derivatives have been explored for their potential in drug development due to their pharmacokinetic advantages. One study developed synthetic strategies for incorporating fluorine into ligands, producing novel series of fluorinated piperidines and piperazines. These compounds maintained high affinity and selectivity for the 5-HT1D receptor, showing agonist efficacy in vitro. The incorporation of fluorine significantly reduced the compounds' pKa, enhancing oral absorption while unpredictably affecting oral bioavailability (M. B. van Niel et al., 1999).

Piperazine Analogues as PET Tracers

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared and evaluated as analogs of WAY100635 for PET imaging. These cyclohexanecarboxamide derivatives emerged as reversible, selective, high-affinity antagonists for 5-HT1A receptors. Characterized by high brain uptake and slow clearance, one derivative, in particular, stood out for its potential in improving in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Antimicrobial Activity of Fluoropyridin-piperazine Derivatives

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacterial species, as well as antifungal activity against two fungal strains, highlighting their potential as antimicrobial agents (D. S. Babu et al., 2015).

Synthesis and Evaluation of Piperazine-1-yl-1H-indazole Derivatives

Piperazine-1-yl-1H-indazole derivatives play a crucial role in medicinal chemistry. A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized. Docking studies further supported its significance, suggesting applications in drug development and chemical biology research (V. Balaraju et al., 2019).

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYFASQMWUBLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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